1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol
Overview
Description
1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol is a fluorinated organic compound characterized by the presence of a pentafluorophenyl group attached to a propanol moiety. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which can influence its reactivity and interactions in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol typically involves the reaction of pentafluorobenzene with a suitable propanol derivative under controlled conditions. One common method includes the use of a Grignard reagent, where pentafluorobenzene is reacted with a propyl magnesium halide to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yields and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions, and continuous flow reactors may be used to optimize reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of 1-(2,3,4,5,6-Pentafluorophenyl)-1-propanone.
Reduction: Formation of 1-(2,3,4,5,6-Pentafluorophenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and polymers.
Biology: Investigated for its potential interactions with biological macromolecules due to its fluorinated nature.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. This can influence the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies and drug design.
Comparison with Similar Compounds
Similar Compounds
1-(2,3,4,5,6-Pentafluorophenyl)-1H-benzo[d]imidazole: Another fluorinated compound used in the preparation of conjugated polymers for optoelectronic applications.
Tetrakis(pentafluorophenyl)borate: A weakly coordinating anion used in ionic liquids and as a catalyst in various chemical reactions.
Uniqueness
1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol is unique due to its specific combination of a pentafluorophenyl group with a propanol moiety, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Properties
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c1-2-3(15)4-5(10)7(12)9(14)8(13)6(4)11/h3,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHBGWMLUAGPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=C(C(=C1F)F)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402223 | |
Record name | 1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25622-74-6 | |
Record name | 1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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